

Melanin Probe-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Melanin probe-1

Cat. No.: B3016515

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Introduction

Melanin probe-1, chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized molecular probe with dual functionality as a fluorescent and a Positron Emission Tomography (PET) imaging agent.^[1] Its primary application lies in the selective detection and quantification of melanin, a pigment found in most melanoma lesions.^[2] This property makes it a valuable tool for researchers in oncology, dermatology, and pigment cell biology for studying melanin-related disorders, assessing changes in pigmentation, and aiding in the identification of melanoma.^{[1][2]} The probe's mechanism of action involves specific binding to melanin, which for the fluorescent application, results in a measurable fluorescence signal, and for PET applications, allows for non-invasive imaging of melanin-expressing tissues.^{[1][3]}

Chemical Structure and Properties

The chemical identity and fundamental properties of **Melanin probe-1** are summarized below.

Chemical Structure

IUPAC Name: N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide^[4]

Chemical Formula: C₁₂H₁₈FN₃O^[1]

Molecular Weight: 239.29 g/mol ^[1]

CAS Number: 1420844-62-7^[1]

SMILES: CCN(CC)CCNC(=O)C1=NC=C(C=C1)F^[1]

Figure 1: Chemical structure of **Melanin probe-1**.

Physicochemical and Photophysical Properties

Quantitative data on the physicochemical and photophysical properties of the non-radioactive **Melanin probe-1** are not extensively available in the public domain. The table below summarizes the available information.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ FN ₃ O	^[1]
Molecular Weight	239.29 g/mol	^[1]
CAS Number	1420844-62-7	^[1]
LogP (calculated)	1.3	^[4]
Fluorescence Properties	Binds to melanin resulting in a measurable fluorescence signal. Specific excitation/emission maxima, quantum yield, and extinction coefficient are not readily available.	^[1]

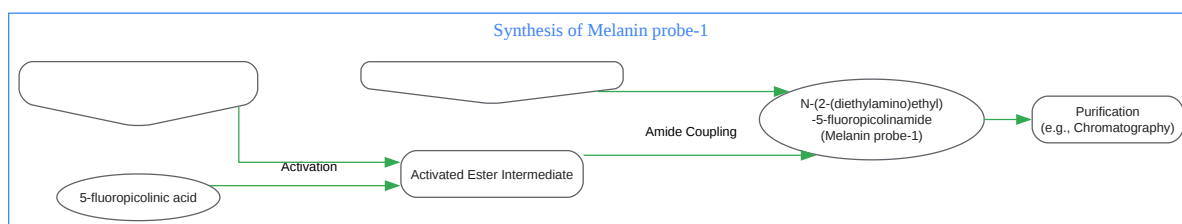
Experimental Protocols

This section details the methodologies for the synthesis, in vitro binding, and in vivo imaging of **Melanin probe-1** and its radiolabeled analogue.

Synthesis of N-(2-(diethylamino)ethyl)-5-fluoropicolinamide

A detailed, step-by-step synthesis protocol for the non-radioactive **Melanin probe-1** is not explicitly available in the reviewed literature. However, based on general organic synthesis principles for analogous compounds, a plausible synthetic route is outlined below. The

synthesis of similar benzamide derivatives often involves the coupling of a carboxylic acid with an amine.^{[5][6]}



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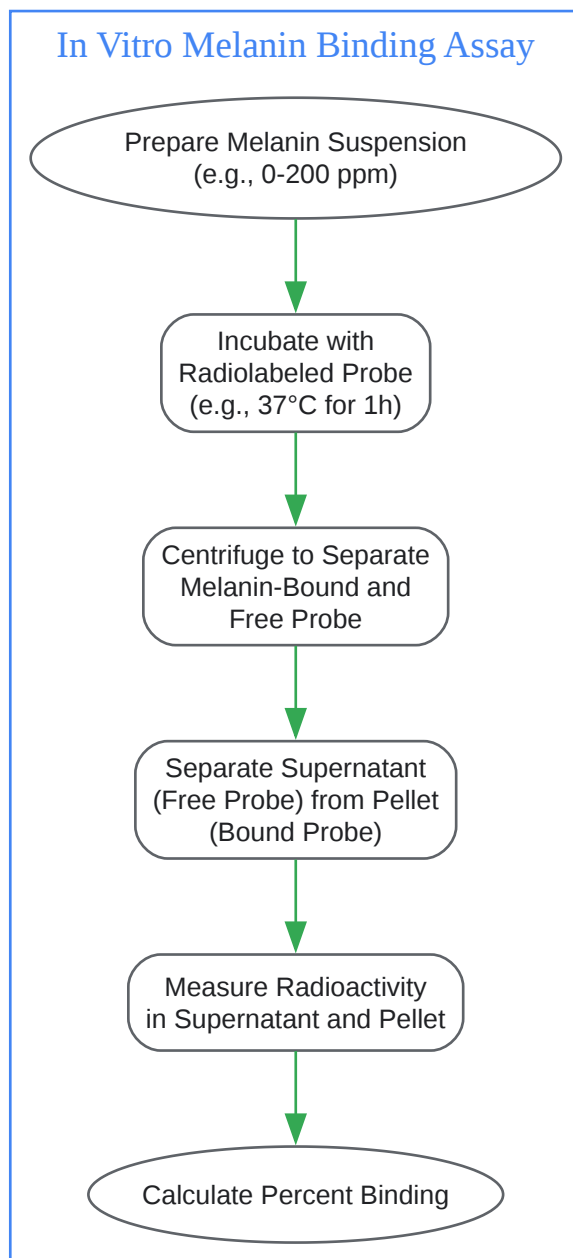
Figure 2: Generalized synthesis pathway for **Melanin probe-1**.

Protocol:

- **Activation of Carboxylic Acid:** 5-fluoropicolinic acid is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid, forming an active ester intermediate.
- **Amide Coupling:** N,N-diethylethylenediamine is added to the reaction mixture. The amine attacks the activated ester to form the amide bond.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the pure N-(2-(diethylamino)ethyl)-5-fluoropicolinamide.

In Vitro Melanin Binding Assay

This protocol is adapted from studies on similar melanin-binding probes to assess the binding affinity of **Melanin probe-1**.^{[3][7]}



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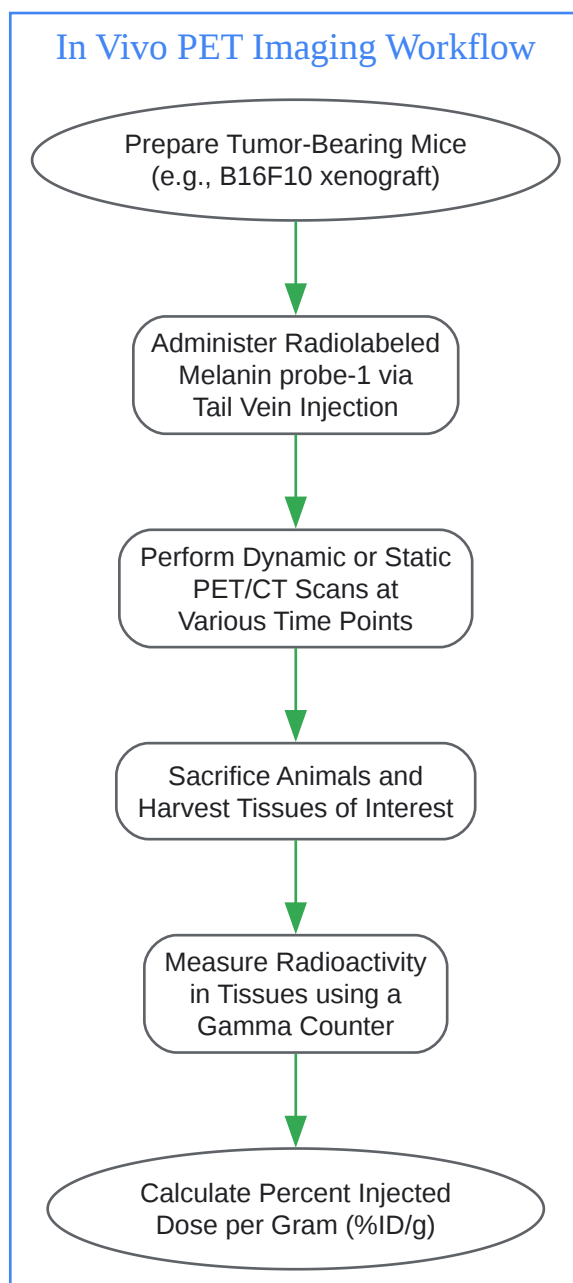
Figure 3: Experimental workflow for in vitro melanin binding assay.

Protocol:

- **Preparation of Melanin Suspension:** A stock solution of synthetic melanin (e.g., from *Sepia officinalis*) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Serial dilutions are made to obtain a range of melanin concentrations (e.g., 0 to 200 ppm).
- **Incubation:** A fixed amount of radiolabeled **Melanin probe-1** (e.g., ^{18}F -labeled) is added to each melanin concentration and incubated at 37°C for a specified time (e.g., 1 hour) with gentle agitation.
- **Separation:** The mixture is centrifuged at high speed (e.g., 20,000 x g for 5 minutes) to pellet the melanin along with the bound probe.
- **Quantification:** The supernatant containing the free probe is carefully collected. The radioactivity in both the supernatant and the pellet is measured using a gamma counter.
- **Data Analysis:** The percentage of the probe bound to melanin is calculated for each concentration. These data can be used to determine binding affinity parameters such as the dissociation constant (K_d). For similar fluoropicolinamide probes, high binding to melanin (>98%) has been observed at melanin concentrations ranging from 3 to 200 ppm.^[7]

In Vivo PET Imaging

The following protocol for in vivo PET imaging is based on studies utilizing ^{18}F -labeled picolinamide probes in mouse models of melanoma.^{[3][8]}



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Figure 4: Experimental workflow for in vivo PET imaging.

Protocol:

- Animal Model: Melanoma-bearing mice (e.g., C57BL/6 mice with B16F10 murine melanoma xenografts) are used.

- Radiotracer Administration: The ^{18}F -labeled **Melanin probe-1** (e.g., approximately 3.7 MBq or 100 μCi) is administered to the mice via tail vein injection.[3]
- PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, and 2 hours), the mice are anesthetized and subjected to PET/CT scans to visualize the biodistribution of the radiotracer.
- Biodistribution Study: Following the final imaging session, the mice are euthanized. Tissues of interest (e.g., tumor, blood, heart, lung, liver, spleen, kidney, muscle, bone, and brain) are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.
- Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

In Vivo Biodistribution of ^{18}F -labeled Picolinamide Probes

The following table summarizes the biodistribution data for ^{18}F -labeled picolinamide probes in C57BL/6 mice bearing B16F10 melanoma tumors. The data is expressed as the mean percentage of injected dose per gram of tissue (%ID/g) \pm standard deviation.

Tissue	1 hour post-injection (%ID/g)	2 hours post-injection (%ID/g)	Reference
Blood	0.98 ± 0.15	0.46 ± 0.08	[3]
Heart	1.05 ± 0.12	0.58 ± 0.09	[3]
Lung	1.83 ± 0.30	1.01 ± 0.18	[3]
Liver	1.95 ± 0.31	1.12 ± 0.19	[3]
Spleen	0.82 ± 0.14	0.49 ± 0.09	[3]
Kidney	7.91 ± 1.25	4.67 ± 0.78	[3]
Stomach	0.51 ± 0.09	0.32 ± 0.06	[3]
Intestine	1.27 ± 0.21	0.89 ± 0.15	[3]
Muscle	0.85 ± 0.14	0.45 ± 0.08	[3]
Bone	2.40 ± 0.26	1.72 ± 0.45	[3]
Brain	0.18 ± 0.03	0.11 ± 0.02	[3]
Tumor	11.78 ± 1.98	16.61 ± 2.60	[3]

Conclusion

Melanin probe-1 is a promising dual-modality probe for the detection and imaging of melanin. Its ability to specifically bind to melanin allows for high-contrast imaging of melanoma tumors in preclinical models. While detailed photophysical data and a step-by-step synthesis protocol for the non-radioactive form are not widely published, the extensive in vivo data for its radiolabeled analogue highlight its potential for translation into clinical applications for the diagnosis and management of malignant melanoma. Further research is warranted to fully characterize its photophysical properties and to develop optimized synthesis protocols.

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